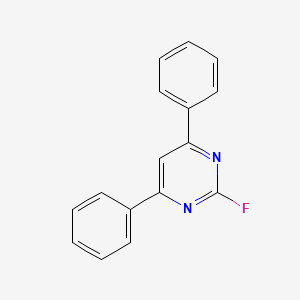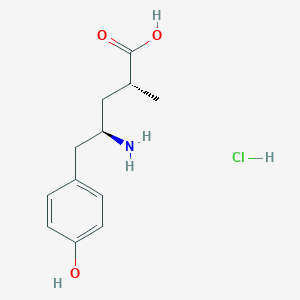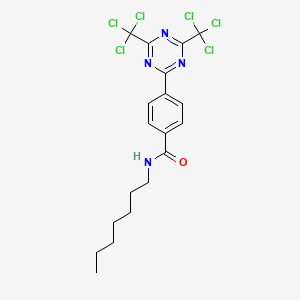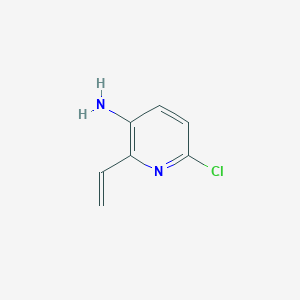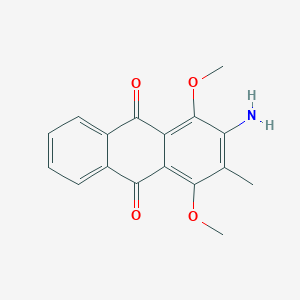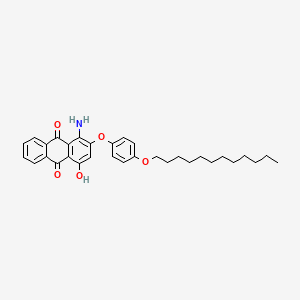
1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by its unique structure, which includes an amino group, a phenoxy group with a long dodecyloxy chain, and a hydroxy group attached to the anthracene-9,10-dione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps:
Starting Materials: The synthesis begins with anthraquinone derivatives, such as 1-amino-4-hydroxyanthraquinone.
Phenoxy Group Introduction: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction. This involves reacting 1-amino-4-hydroxyanthraquinone with a phenol derivative, such as 4-(dodecyloxy)phenol, in the presence of a base.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are employed to facilitate nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Wirkmechanismus
The mechanism of action of 1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The phenoxy and hydroxy groups play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-2-phenoxy-4-hydroxyanthraquinone: Lacks the dodecyloxy chain, making it less hydrophobic.
1-Amino-2-(4-methoxyphenoxy)-4-hydroxyanthraquinone: Contains a methoxy group instead of a dodecyloxy group, affecting its solubility and reactivity.
Uniqueness
1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione is unique due to its long dodecyloxy chain, which imparts distinct hydrophobic properties. This feature can influence its solubility, interaction with biological membranes, and overall reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
89586-84-5 |
|---|---|
Molekularformel |
C32H37NO5 |
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
1-amino-2-(4-dodecoxyphenoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C32H37NO5/c1-2-3-4-5-6-7-8-9-10-13-20-37-22-16-18-23(19-17-22)38-27-21-26(34)28-29(30(27)33)32(36)25-15-12-11-14-24(25)31(28)35/h11-12,14-19,21,34H,2-10,13,20,33H2,1H3 |
InChI-Schlüssel |
YKRMUUZITSZAES-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


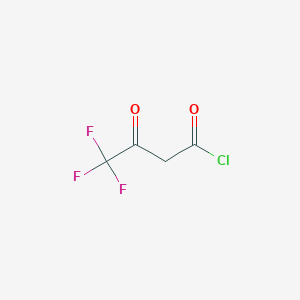
![tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)

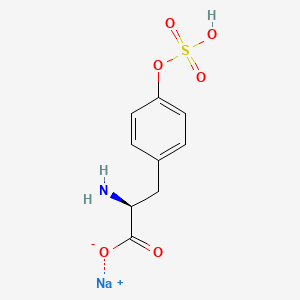
![3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B13144594.png)
